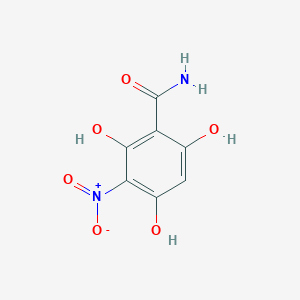
1-Diazoniohept-1-en-6-yn-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diazoniohept-1-en-6-yn-2-olate is an organic compound with the molecular formula C₇H₈N₂O. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis and material science. The unique structure of this compound, featuring a diazonium group and an enynolate moiety, makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Diazoniohept-1-en-6-yn-2-olate can be synthesized through the diazotization of the corresponding aniline derivative. The process involves the reaction of the aniline with a nitrite source, such as sodium nitrite, in the presence of an acid, typically hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up using continuous flow reactors. This method enhances the safety and efficiency of the process by controlling the reaction conditions more precisely and reducing the risk of decomposition of the diazonium salt .
化学反応の分析
Types of Reactions: 1-Diazoniohept-1-en-6-yn-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium halides or potassium cyanide in aqueous or alcoholic solutions.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed:
- Substituted derivatives (e.g., halides, cyanides)
- Azo compounds
- Aniline derivatives
科学的研究の応用
1-Diazoniohept-1-en-6-yn-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 1-Diazoniohept-1-en-6-yn-2-olate involves the formation of reactive intermediates through the cleavage of the diazonium group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
類似化合物との比較
1-Diazoniohept-1-en-6-yn-2-olate: shares similarities with other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium chloride.
Uniqueness:
- The presence of the enynolate group in this compound makes it particularly useful in reactions requiring both diazonium and alkyne functionalities. This dual functionality allows for more complex and diverse chemical transformations compared to other diazonium salts .
特性
CAS番号 |
139885-08-8 |
|---|---|
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC名 |
1-diazohept-6-yn-2-one |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-5-7(10)6-9-8/h1,6H,3-5H2 |
InChIキー |
RLBKFEZYCKXVDC-UHFFFAOYSA-N |
正規SMILES |
C#CCCCC(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
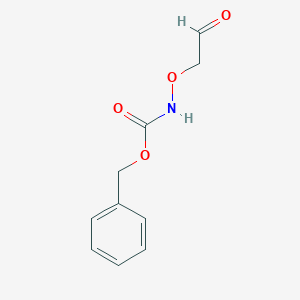
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)

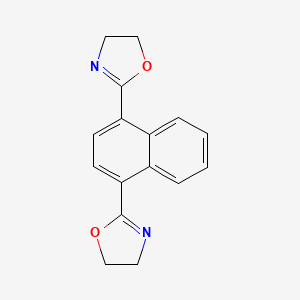

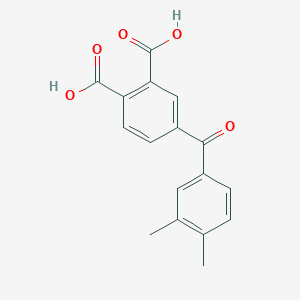
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
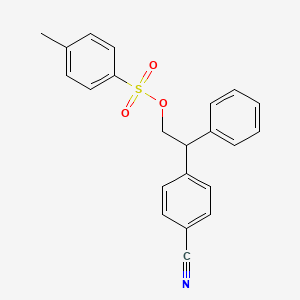
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
